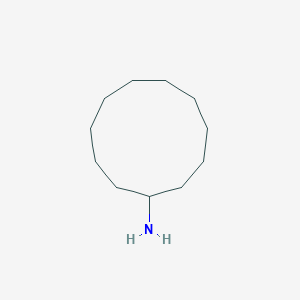
Cycloundecanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloundecanamine is an organic compound with the molecular formula C₁₁H₂₃N It is a cyclic amine, specifically a cycloalkylamine, which means it contains an amine group attached to a cycloalkane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cycloundecanamine can be synthesized through several methods, including:
Cyclization of Linear Amines: One common method involves the cyclization of linear amines under acidic or basic conditions. For example, the cyclization of 1-aminoundecane can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide.
Reductive Amination: Another method is the reductive amination of cycloundecanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale cyclization reactions. The process involves:
Feedstock Preparation: Purifying the starting materials to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize the efficiency of the cyclization process.
Purification: Using distillation or recrystallization to isolate and purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cycloundecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cycloundecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Various substituted cycloundecanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Cycloundecanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mecanismo De Acción
Cycloundecanamine can be compared with other cyclic amines such as:
Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.
Cyclododecanamine: A larger cyclic amine with a similar structure but different reactivity and uses.
Uniqueness: this compound’s unique ring size and amine functionality make it particularly versatile in organic synthesis and industrial applications. Its balance of ring strain and stability provides distinct advantages over smaller or larger cyclic amines.
Comparación Con Compuestos Similares
- Cyclohexylamine
- Cyclododecanamine
- Cyclooctylamine
Cycloundecanamine’s unique properties and potential applications make it a valuable compound in various fields of research and industry. Its synthesis, reactivity, and applications continue to be areas of active investigation.
Propiedades
Número CAS |
36413-76-0 |
|---|---|
Fórmula molecular |
C11H23N |
Peso molecular |
169.31 g/mol |
Nombre IUPAC |
cycloundecanamine |
InChI |
InChI=1S/C11H23N/c12-11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10,12H2 |
Clave InChI |
YCEFCHDUDSUVRU-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(CCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


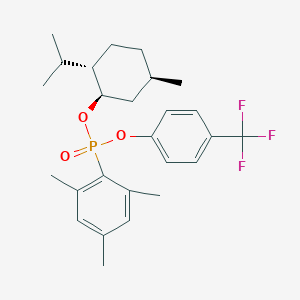

![1H-Indole-2-carboxamide, 5-chloro-3-[(4-chlorophenyl)thio]-](/img/structure/B12896175.png)
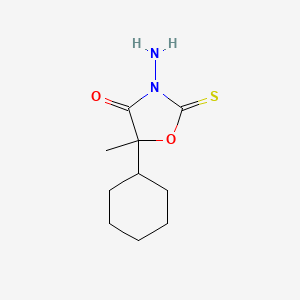


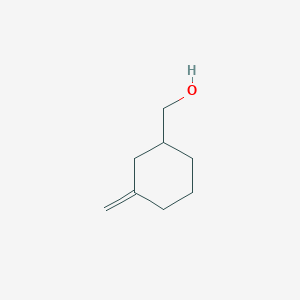
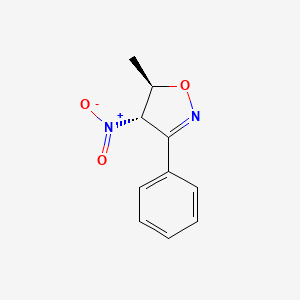
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
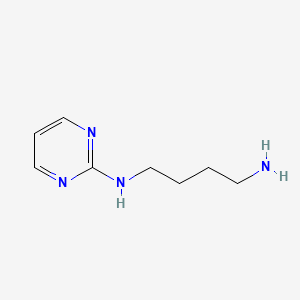
![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
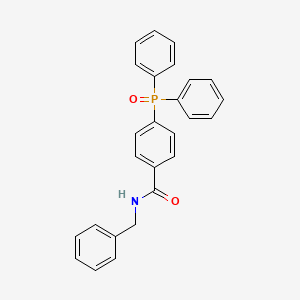
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
